

In-Depth Technical Guide: Mal-PEG4-VCP-NB Linker

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Compound of Interest

Compound Name: Mal-PEG4-VCP-NB

Cat. No.: B15604002

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimide-PEG4-VCP-NB (**Mal-PEG4-VCP-NB**) linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document outlines its core physicochemical properties, detailed experimental protocols for its use in bioconjugation, and the underlying mechanisms of action that are pertinent to researchers in oncology and targeted therapeutics.

Core Molecular Data

Mal-PEG4-VCP-NB is a sophisticated, degradable ADC linker designed for high stability in circulation and controlled release of cytotoxic payloads within the target cell. Its structure incorporates a maleimide group for covalent attachment to antibodies, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to enhance solubility, a protease-cleavable peptide sequence (VCP), and a norbornene (NB) moiety for bioorthogonal conjugation.

Property	Value	Source
Molecular Formula	C ₃₈ H ₄₉ N ₇ O ₁₅	[cite:]
Molecular Weight	843.83 g/mol	[cite:]
CAS Number	1345681-54-0	

Structural and Functional Components

The **Mal-PEG4-VCP-NB** linker is comprised of four key functional domains:

- **Maleimide (Mal):** This functional group provides a reactive site for covalent conjugation to thiol groups (-SH) present in cysteine residues of monoclonal antibodies (mAbs). This reaction is highly specific and proceeds efficiently under mild physiological conditions.
- **Polyethylene Glycol (PEG4):** The 4-unit PEG spacer is a hydrophilic component that improves the solubility and pharmacokinetic properties of the resulting ADC. It can also reduce aggregation and minimize steric hindrance during the conjugation process.
- **VCP (Val-Cit-PAB):** While the exact sequence for "VCP" in this specific molecule is not definitively published in all sources, it is widely understood in the context of ADC linkers to be a Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) peptide. This dipeptide is specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells. This enzymatic cleavage is a critical step in the intracellular release of the cytotoxic payload.
- **Norbornene (NB):** The norbornene moiety is a strained alkene that serves as a reactive handle for bioorthogonal "click" chemistry. Specifically, it can undergo a rapid and highly selective inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-modified payload. This allows for a modular and efficient two-step conjugation strategy.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of **Mal-PEG4-VCP-NB** to a monoclonal antibody and the subsequent attachment of a cytotoxic payload.

Part 1: Antibody Reduction and Conjugation with Mal-PEG4-VCP-NB

This protocol describes the initial step of conjugating the linker to the antibody via maleimide-thiol chemistry.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
- Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- **Mal-PEG4-VCP-NB** linker
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Size-Exclusion Chromatography (SEC) column for antibody purification
- N-acetylcysteine

Procedure:

- Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in PBS.
- Reduction of Interchain Disulfides:
 - Add a 10-fold molar excess of TCEP to the antibody solution.
 - Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds and expose the cysteine thiol groups.
 - Remove excess TCEP using a desalting column equilibrated with PBS.
- Linker-Antibody Conjugation:
 - Dissolve the **Mal-PEG4-VCP-NB** linker in DMSO or DMF to prepare a 10 mM stock solution.
 - Add a 5- to 10-fold molar excess of the linker stock solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

- Quenching:
 - Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.
 - Incubate for 20 minutes at room temperature.
- Purification:
 - Purify the resulting antibody-linker conjugate using an SEC column to remove unconjugated linker and quenching agent.
 - Collect the fractions containing the purified conjugate.

Part 2: Bioorthogonal Conjugation of a Tetrazine-Modified Payload

This protocol outlines the second step, where a tetrazine-activated cytotoxic drug is attached to the norbornene-functionalized antibody.

Materials:

- Purified antibody-**Mal-PEG4-VCP-NB** conjugate
- Tetrazine-modified cytotoxic payload
- PBS, pH 7.4

Procedure:

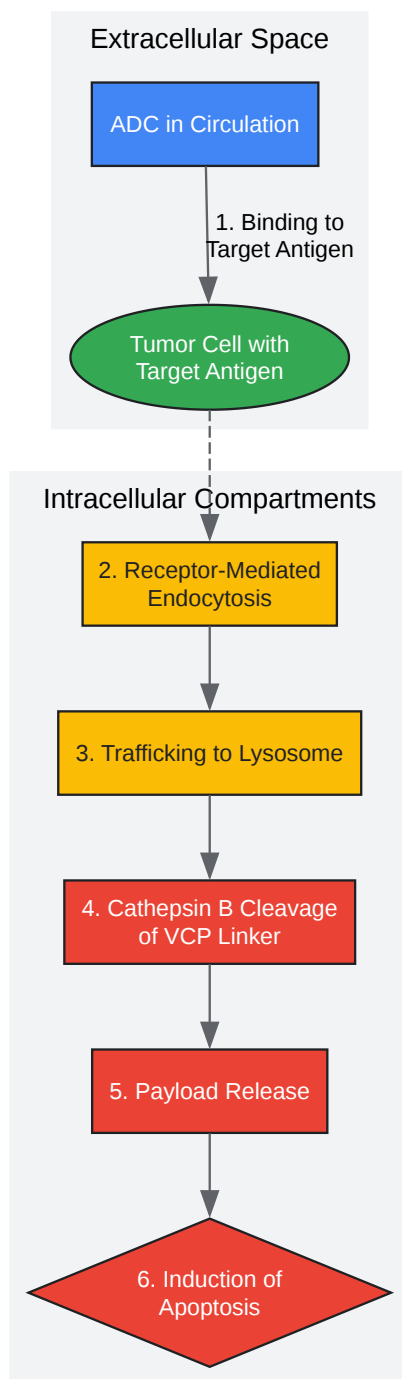
- Reaction Setup:
 - To the purified antibody-linker conjugate solution, add a 1.5- to 3-fold molar excess of the tetrazine-modified payload.
- Incubation:

- Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS.
- Purification:
 - Purify the final ADC using an SEC column to remove any unreacted payload.
 - Collect and concentrate the fractions containing the final ADC.

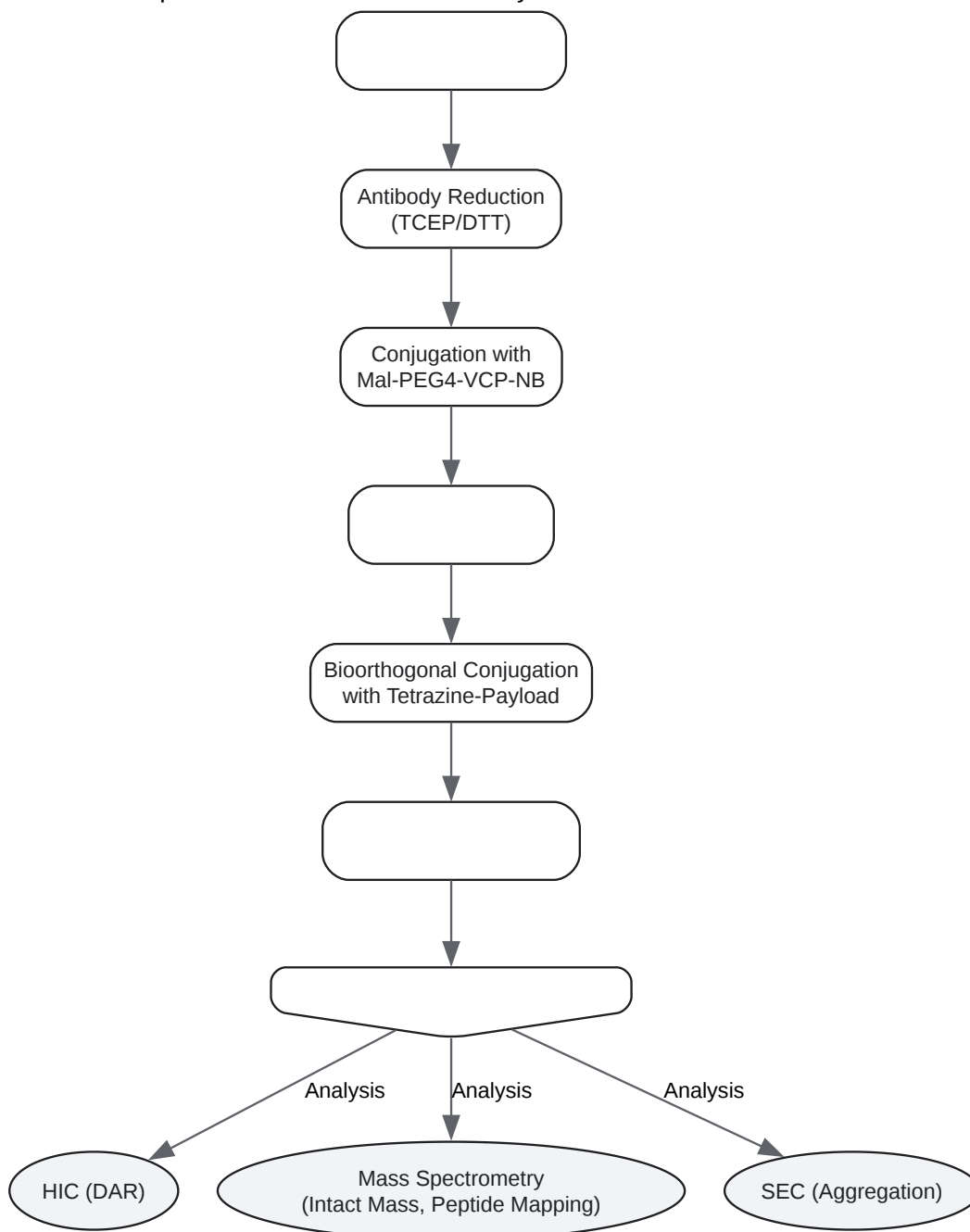
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows associated with the use of **Mal-PEG4-VCP-NB** in ADC development.

Mechanism of Action for a Mal-PEG4-VCP-NB based ADC

[Click to download full resolution via product page](#)Caption: Mechanism of action for an ADC utilizing the **Mal-PEG4-VCP-NB** linker.

Experimental Workflow for ADC Synthesis and Characterization

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Caption: A typical experimental workflow for the synthesis and characterization of an ADC.

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